molecular formula C23H32N2O5 B5352876 [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

Cat. No.: B5352876
M. Wt: 416.5 g/mol
InChI Key: HBTMXESTPNCYCW-HYNBPGMHSA-N
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Description

“[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of a piperidine backbone with additional functional groups that may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid” likely involves multiple steps, including the formation of the piperidine ring and the introduction of the phenylprop-2-enyl group. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the phenylprop-2-enyl group via alkylation or acylation reactions.

    Step 3: Final coupling with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Optimized Catalysts: Use of specific catalysts to enhance reaction rates.

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing purification methods such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases.

Industry

In industrial settings, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Receptors: Modulating receptor activity to produce a biological response.

    Enzyme Inhibition: Inhibiting enzyme activity to alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone
  • [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;hydrochloride

Uniqueness

The uniqueness of “[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid” may lie in its specific functional groups and their arrangement, which could confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O.C2H2O4/c1-18(16-19-8-4-2-5-9-19)17-22-14-10-20(11-15-22)21(24)23-12-6-3-7-13-23;3-1(4)2(5)6/h2,4-5,8-9,16,20H,3,6-7,10-15,17H2,1H3;(H,3,4)(H,5,6)/b18-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTMXESTPNCYCW-HYNBPGMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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